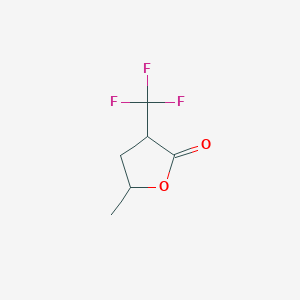

5-Methyl-3-(trifluoromethyl)oxolan-2-one

Description

Properties

IUPAC Name |

5-methyl-3-(trifluoromethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-3-2-4(5(10)11-3)6(7,8)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTOOVCITOVYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370080 | |

| Record name | 5-Methyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139547-12-9 | |

| Record name | 5-Methyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(Trifluoromethyl)-γ-valerolactone, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one: Methodologies and Mechanistic Insights

Abstract

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal and agrochemical development, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview of a robust and efficient methodology for the synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one, a valuable fluorinated γ-lactone building block. We will dissect a state-of-the-art approach centered on the Lewis acid-catalyzed electrophilic trifluoromethylation of a ketene silyl acetal precursor. This document furnishes researchers, chemists, and drug development professionals with detailed experimental protocols, mechanistic elucidation, and the critical rationale behind procedural choices, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Trifluoromethylated Lactones

The γ-lactone scaffold is a privileged motif present in numerous natural products and pharmacologically active compounds. When functionalized with a trifluoromethyl group at the α-position to the carbonyl, the resulting molecule gains unique stereoelectronic properties. The strong electron-withdrawing nature of the CF₃ group can influence the reactivity of the lactone ring and introduce a site for specific, non-covalent interactions in biological systems. This compound, in particular, is a chiral synthon with significant potential for the construction of complex, high-value molecules.

Traditional methods for introducing a CF₃ group can be harsh and lack selectivity. Consequently, the development of mild and efficient protocols for the synthesis of α-trifluoromethyl lactones is of paramount importance. This guide focuses on a modern approach that leverages the reactivity of ketene silyl acetals with electrophilic trifluoromethylating agents, offering a direct and high-yielding pathway to the target compound.

Core Synthetic Strategy: Electrophilic Trifluoromethylation

The most effective and direct route to this compound involves a two-step sequence starting from the commercially available and inexpensive γ-valerolactone (5-methyloxolan-2-one).

-

Formation of the Ketene Silyl Acetal (KSA): The parent lactone is converted into its corresponding ketene silyl acetal. This transformation is crucial as it converts the relatively non-nucleophilic α-carbon of the lactone into a soft, reactive nucleophile.

-

Lewis Acid-Catalyzed Trifluoromethylation: The KSA intermediate is then reacted with an electrophilic CF₃ source in the presence of a catalytic amount of a Lewis acid to install the trifluoromethyl group directly at the α-position.

This strategy is advantageous due to its operational simplicity, use of mild reaction conditions, and generally high yields.[1]

Diagram of the Overall Synthetic Workflow

Caption: High-level overview of the two-step synthesis.

Detailed Experimental Protocol

This protocol is adapted from the general methodology for the trifluoromethylation of lactone-derived ketene silyl acetals developed by Katayev, Togni, and colleagues.

Part A: Synthesis of the Ketene Silyl Acetal Intermediate

Rationale: The conversion to a ketene silyl acetal is a classic strategy to generate a specific enolate equivalent. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures ensures rapid and complete deprotonation at the α-carbon without competing side reactions like nucleophilic attack at the carbonyl. The resulting lithium enolate is then "trapped" with Trimethylsilyl Chloride (TMSCl) to form the stable and isolable KSA.

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF, 1.0 M).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of freshly prepared or commercial LDA (1.1 equivalents) to the THF.

-

To this solution, add γ-valerolactone (1.0 equivalent) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add neat Trimethylsilyl Chloride (TMSCl, 1.2 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude ketene silyl acetal is purified via vacuum distillation to yield a colorless oil.

Part B: Lewis Acid-Catalyzed Electrophilic Trifluoromethylation

Rationale: This step utilizes a hypervalent iodine-based electrophilic trifluoromethylating agent, often referred to as a Togni reagent. The reaction is catalyzed by a strong silyl Lewis acid, Trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂), which activates the Togni reagent, facilitating the transfer of a CF₃ group.[1] Mechanistic studies suggest the involvement of radical intermediates.[1] The mild conditions preserve the integrity of the lactone ring.

Procedure:

-

In a dry vial under an inert atmosphere, dissolve the purified ketene silyl acetal (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (0.1 M).

-

Add the electrophilic trifluoromethylating agent (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one, 1.1 equivalents).

-

Add the Lewis acid catalyst, TMSNTf₂ (2.5 mol%).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Mechanistic Discussion

The catalytic cycle is believed to proceed via activation of the hypervalent iodine reagent by the silyl Lewis acid. This activation facilitates the generation of a trifluoromethyl radical (CF₃•).

Proposed Catalytic Cycle Diagram

Sources

An In-depth Technical Guide to 5-Methyl-3-(trifluoromethyl)oxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-3-(trifluoromethyl)oxolan-2-one (CAS No. 139547-12-9), a fluorinated γ-butyrolactone derivative. The incorporation of a trifluoromethyl group at the α-position of the lactone ring imparts unique electronic properties that influence its reactivity and potential biological activity, making it a molecule of significant interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, explores plausible synthetic routes, discusses its expected spectroscopic signatures and chemical reactivity, and examines its potential applications in drug discovery and development.

Core Compound Information

This compound, also known as γ-Methyl-α-(trifluoromethyl)-γ-butyrolactone, is a chiral heterocyclic compound. The presence of two stereocenters at the C3 and C5 positions means the molecule can exist as four possible stereoisomers (diastereomeric pairs of enantiomers). Commercial samples are often available as a mixture of cis and trans isomers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | γ-Methyl-α-(trifluoromethyl)-γ-butyrolactone, 2-trifluoromethyl-4-methyl-4-butanolide, α-(Trifluoromethyl)-γ-valerolactone | [2][3] |

| CAS Number | 139547-12-9 | [1] |

| Molecular Formula | C₆H₇F₃O₂ | [1] |

| Molecular Weight | 168.11 g/mol | [2] |

| Appearance | Clear light yellow liquid | [2] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The trifluoromethyl group significantly influences the physical properties of the molecule, such as its boiling point and density, when compared to its non-fluorinated analog, γ-valerolactone.

| Property | Value | Source(s) |

| Boiling Point | 217 °C (lit.) | [2] |

| Density | 1.32 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.385 (lit.) | [2] |

| Flash Point | 230 °F (110 °C) | [2] |

Synthesis and Purification

Diagram 2: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Hypothetical Protocol:

-

Esterification: 2-(Trifluoromethyl)acrylic acid could first be converted to its ester, for example, the ethyl ester, to moderate its reactivity.

-

Michael Addition: The resulting α,β-unsaturated ester could then undergo a conjugate addition reaction with an organometallic reagent, such as a methylcuprate, to introduce the methyl group at the β-position (which will become the 5-position of the lactone).

-

Hydrolysis and Lactonization: Subsequent hydrolysis of the ester and the nitrile (if a cyano-cuprate is used) followed by acidification would lead to the corresponding γ-hydroxy acid, which would undergo spontaneous or acid-catalyzed lactonization to yield the final product.

Purification: Given the relatively high boiling point of the compound, purification would likely be achieved by vacuum distillation. For higher purity, column chromatography on silica gel could be employed.

Spectroscopic Analysis

Experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of related compounds such as γ-valerolactone and other trifluoromethylated molecules, the expected spectral characteristics can be predicted.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons, the diastereotopic methylene protons of the lactone ring, and the methine proton at the 5-position. The coupling patterns would be complex due to the presence of two stereocenters. The proton at the 3-position, adjacent to the trifluoromethyl group, would likely appear as a quartet of doublets or a more complex multiplet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the two methine carbons (one bearing the trifluoromethyl group and the other the methyl group), the methylene carbon, and the methyl carbon. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-lactone ring, typically appearing in the range of 1770-1800 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group is expected to shift this band to a higher wavenumber compared to non-fluorinated γ-lactones. Other characteristic bands would include C-H stretching vibrations around 2850-3000 cm⁻¹ and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

4.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 168. Fragmentation patterns would likely involve the loss of the methyl group (M-15), the trifluoromethyl group (M-69), and cleavage of the lactone ring.

Reactivity and Stability

The reactivity of this compound is largely dictated by the lactone functionality and the strong electron-withdrawing nature of the trifluoromethyl group.

-

Lactone Ring Opening: The lactone is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening. This reaction is common for esters and can be catalyzed by both acids and bases. The rate and ease of this reaction will be influenced by the steric hindrance around the carbonyl group.

-

α-Proton Acidity: The proton at the 3-position is alpha to both the carbonyl group and the trifluoromethyl group. The combined electron-withdrawing effects of these two groups are expected to significantly increase the acidity of this proton, making it susceptible to deprotonation by a suitable base. This would allow for further functionalization at this position.

-

Stability: The trifluoromethyl group is generally very stable. However, under harsh basic conditions, hydrolysis of the trifluoromethyl group could potentially occur. The lactone ring itself is stable under neutral conditions but will hydrolyze in the presence of strong acids or bases.

Diagram 3: Reactivity Profile

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery

While specific applications for this compound are not extensively documented, its structural features suggest significant potential in drug discovery and development.

-

Scaffold for Bioactive Molecules: The γ-butyrolactone motif is a common scaffold in a wide range of natural products and synthetic drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5]

-

Role of the Trifluoromethyl Group: The introduction of a trifluoromethyl group into a molecule can enhance its metabolic stability, bioavailability, and binding affinity to biological targets.[6] This is due to the high electronegativity of fluorine and the stability of the C-F bond.

-

Potential as a Building Block: As a chiral, functionalized lactone, this compound can serve as a valuable building block for the synthesis of more complex molecules. The reactive sites on the molecule allow for a variety of chemical transformations, enabling the generation of diverse compound libraries for screening.

Safety and Handling

Based on available data for similar compounds, this compound is classified as an irritant.[2]

-

Hazard Codes: Xi (Irritant)

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a fluorinated γ-butyrolactone with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of a chiral lactone scaffold and an electron-withdrawing trifluoromethyl group suggests interesting reactivity and a high likelihood of imparting desirable properties to larger molecules. While detailed experimental data on its synthesis and spectroscopic properties are currently limited in the public domain, this guide provides a comprehensive overview of its known characteristics and reasoned predictions of its chemical behavior. Further research into the synthesis, stereoselective control, and biological evaluation of this compound is warranted to fully explore its potential.

References

-

Molbase. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Biologically Active Organofluorine Compounds. Retrieved January 14, 2026, from [Link]

- Blotny, G. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(9), 2465.

- Google Patents. (n.d.).

-

Molbase. (n.d.). This compound price & availability. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Advances in the (co)polymerization of 2-trifluoromethacrylic acid and alkyl 2-trifluoro methacrylates. Retrieved January 14, 2026, from [Link]

- Miyazawa, M., et al. (2000). Synthesis and biological activity of alpha-methylene-gamma-lactones as new aroma chemicals. Journal of Agricultural and Food Chemistry, 48(11), 5482-5485.

-

Semantic Scholar. (n.d.). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Retrieved January 14, 2026, from [Link]

-

PubMed. (1979). alpha, beta-Unsaturated gamma-lactones correlations between lipophilicity and biological activity. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). γ-lactones with potential biological activity. Retrieved January 14, 2026, from [Link]

- Sharma, P., & Kumar, V. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6539.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. molbase.com [molbase.com]

- 3. molbase.com [molbase.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and biological activity of alpha-methylene-gamma-lactones as new aroma chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-5-methyloxolan-2-one | C5H7FO2 | CID 66729911 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methyl-3-(trifluoromethyl)oxolan-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

This technical guide provides a comprehensive analysis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one , a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By combining the well-established pharmacological importance of the γ-butyrolactone core with the unique physicochemical advantages of a trifluoromethyl group, this molecule represents a valuable building block for creating novel therapeutic agents. This document details its chemical identity, discusses its strategic importance in medicinal chemistry, outlines a plausible synthetic approach based on known chemical principles, and describes the requisite analytical methods for its characterization.

Core Compound Identification and Nomenclature

The unambiguous identification of a chemical entity is the foundation of all subsequent research and development. The compound in focus is systematically identified as follows:

-

IUPAC Name: this compound[1]

-

Common Synonyms: γ-Methyl-β-(trifluoromethyl)-γ-butyrolactone[1]

-

Molecular Weight: 168.114 g/mol [2]

Structural Representation:

The molecule consists of a five-membered lactone (a cyclic ester) known as an oxolan-2-one or butyrolactone ring. This ring is substituted at the 3-position (beta position relative to the carbonyl) with a trifluoromethyl group (-CF₃) and at the 5-position (gamma position) with a methyl group (-CH₃).

Physicochemical and Spectroscopic Profile

While specific, experimentally determined data for this exact compound is not widely published, its properties can be predicted based on its structure. A summary of key identifiers is presented below. The spectroscopic characteristics are foundational for the empirical validation of the compound's identity and purity following synthesis.

Table 1: Core Compound Properties and Identifiers

| Property | Value / Identifier | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 139547-12-9 | [1][2] |

| Molecular Formula | C₆H₇F₃O₂ | [1][2] |

| Molecular Weight | 168.114 | [2] |

| Canonical SMILES | CC1CC(C(F)(F)F)C(=O)O1 | [1] |

| InChI Key | QYTOOVCITOVYEL-UHFFFAOYSA-N |[1] |

Predicted Spectroscopic Fingerprints

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the diastereotopic methylene protons on the lactone ring, and the two methine protons. The coupling patterns between these protons would be complex due to the stereocenters.

-

¹³C NMR: The carbon spectrum will feature signals for the carbonyl carbon, the carbon bearing the CF₃ group (split into a quartet by fluorine coupling), the two carbons of the ring, and the methyl carbon.

-

¹⁹F NMR: A singlet is expected, as all three fluorine atoms on the trifluoromethyl group are chemically equivalent. Its chemical shift would be characteristic of a CF₃ group attached to a saturated carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the lactone carbonyl (C=O) stretch is expected around 1770-1800 cm⁻¹. Strong C-F stretching bands will also be prominent in the 1100-1350 cm⁻¹ region[3].

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed, and fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the lactone ring.

Strategic Importance in Drug Discovery

The combination of the γ-butyrolactone scaffold and the trifluoromethyl group makes this molecule a compelling subject for drug discovery programs. Both moieties are considered "privileged structures" that impart desirable properties to bioactive molecules.

The γ-Butyrolactone Core: A Biologically Privileged Scaffold

The γ-butyrolactone ring is a core component in numerous natural products and FDA-approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibiotic properties[4]. Its prevalence in clinically successful drugs underscores its favorable characteristics for molecular recognition by biological targets and for suitable pharmacokinetic profiles[4].

The Trifluoromethyl Group: A Key Pharmacophore

The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone strategy in modern medicinal chemistry[5]. Its strong electron-withdrawing nature and high lipophilicity offer several distinct advantages:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often increases a drug's half-life[3].

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability[3].

-

Modulation of Binding Affinity: The electronic properties of the -CF₃ group can alter the pKa of nearby functional groups and influence hydrogen bonding capabilities, leading to fine-tuned and often enhanced binding affinity to target proteins[5][6].

The presence of both of these structural motifs in this compound suggests its potential as a precursor for developing novel therapeutics with optimized potency and pharmacokinetic properties.

Proposed Synthetic Strategy and Mechanistic Rationale

The proposed strategy involves a conjugate addition (Michael addition) followed by an intramolecular cyclization (lactonization).

Proposed Two-Step Synthesis Workflow

// Nodes SM1 [label="Ethyl 2-(Trifluoromethyl)acrylate\n(Starting Material)"]; SM2 [label="Methylmagnesium Bromide (MeMgBr)\n(Grignard Reagent)"]; Intermediate [label="Conjugate Addition Adduct\n(Michael Adduct)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Product [label="this compound\n(Final Product)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Workup [label="Acidic Workup &\nLactonization", shape=ellipse, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Column Chromatography)", shape=ellipse, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"];

// Edges SM1 -> Intermediate [label="1. Diethyl Ether or THF"]; SM2 -> Intermediate [label="2. Cu(I) catalyst (optional)"]; Intermediate -> Workup [label="Forms γ-hydroxy ester intermediate"]; Workup -> Product [label="Intramolecular\nCyclization"]; Product -> Purification [label="Isolation"]; } } Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a theoretical outline and requires laboratory optimization and validation.

Step 1: Copper-Catalyzed 1,4-Conjugate Addition

-

Rationale: The trifluoromethyl group is a powerful electron-withdrawing group, making the β-carbon of the acrylate highly electrophilic and susceptible to nucleophilic attack. A Gilman-type reaction using a cuprate reagent (formed in situ from MeMgBr and a Cu(I) salt) or a direct Grignard addition in the presence of a copper catalyst is the method of choice for achieving 1,4-addition over direct 1,2-addition to the ester carbonyl.

-

Procedure:

-

To a flame-dried, round-bottom flask under an inert argon atmosphere, add a catalytic amount of copper(I) iodide.

-

Cool the flask to -78 °C (dry ice/acetone bath) and add anhydrous diethyl ether or THF.

-

Slowly add a solution of methylmagnesium bromide (MeMgBr) in ether and stir for 15-20 minutes to allow for reagent formation.

-

Add a solution of ethyl 2-(trifluoromethyl)acrylate dropwise to the cooled reaction mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acrylate is consumed.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Step 2: Acid-Catalyzed Lactonization and Purification

-

Rationale: The conjugate addition yields a γ-hydroxy ester intermediate. Upon acidic workup, the ester is hydrolyzed, and the resulting γ-hydroxy carboxylic acid undergoes a spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form the stable five-membered lactone ring.

-

Procedure:

-

After quenching, allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Analytical Workflow for Validation and Quality Control

A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized product, ensuring a self-validating system.

// Nodes Start [label="Synthesized & Purified Product", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; MS [label="Mass Spectrometry\n(HRMS or GC-MS)"]; IR [label="FT-IR Spectroscopy"]; Purity [label="Purity Assessment\n(HPLC or GC)"]; Final [label="Confirmed Structure & >95% Purity", shape=ellipse, style=filled, fillcolor="#E6F4EA"];

// Edges Start -> NMR [label="Structural Confirmation"]; Start -> MS [label="Molecular Weight Verification"]; Start -> IR [label="Functional Group ID"]; NMR -> Purity; MS -> Purity; IR -> Purity; Purity -> Final [label="Final Validation"]; } } Caption: Standard analytical workflow for compound structure and purity validation.

Conclusion and Future Outlook

This compound is a strategically designed molecule that leverages the synergistic benefits of two pharmacologically important motifs. While detailed synthetic and biological data in the public domain remains scarce, its structure strongly suggests high potential as a valuable building block in the design of next-generation therapeutics. The proposed synthetic route provides a logical and robust starting point for its laboratory preparation. Further research into the stereoselective synthesis of its individual enantiomers and exploration of its biological activity are warranted and could unlock novel applications in medicinal chemistry.

References

A comprehensive list of references will be compiled upon the availability of specific literature detailing the synthesis and application of CAS 139547-12-9. The following sources support the general principles discussed in this guide.

-

MOLBASE. This compound price & availability. Available at: [Link]

-

Masusai, C., et al. (2013). A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent. Organic & Biomolecular Chemistry, 11(38), 6650-8. Available at: [Link]

-

Wikipedia. γ-Butyrolactone. Available at: [Link]

-

MDPI. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules. Available at: [Link]

-

MOLBASE. This compound Upstream/Downstream. Available at: [Link]

-

MOLBASE. This compound Upstream Product Information. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6297389B1 - Process for the production of gamma-butyrolactone - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Full text of "Tetrahedron Letters 1989: Vol 30 Index" [archive.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-methyl-3-(trifluoromethyl)oxolan-2-one (CAS 139547-12-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-3-(trifluoromethyl)oxolan-2-one, also identified by its CAS number 139547-12-9, is a fluorinated organic compound belonging to the class of γ-butyrolactones. This technical guide provides a comprehensive overview of its chemical and physical properties, its significance as a synthetic building block in medicinal chemistry, and a list of current suppliers. While direct biological activity data for this specific compound is not extensively available in public literature, this guide will delve into the well-established roles of the trifluoromethyl and γ-butyrolactone moieties in drug design and development, offering valuable insights for researchers in the field.

Core Compound Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of this chemical entity.

| Property | Value |

| CAS Number | 139547-12-9 |

| IUPAC Name | This compound |

| Synonyms | γ-methyl-α-(trifluoromethyl)-γ-butyrolactone, ALPHA-(TRIFLUOROMETHYL)-GAMMA-VALEROLACTONE, 4-HYDROXY-2-TRIFLUOROMETHYLPENTANOIC ACID LACTONE |

| Molecular Formula | C₆H₇F₃O₂ |

| Molecular Weight | 168.11 g/mol |

| Appearance | Clear light yellow liquid |

| Boiling Point | 217 °C |

| Density | 1.32 g/mL at 25 °C |

The Significance of the Trifluoromethyl Group in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF₃) group is a widely employed strategy in modern drug discovery.[1] This is due to the unique electronic properties of the fluorine atoms, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Key advantages of introducing a -CF₃ group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of a drug candidate in the body.

-

Increased Lipophilicity: The -CF₃ group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

-

Conformational Control: The steric bulk of the -CF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

The γ-Butyrolactone Scaffold in Drug Design

The γ-butyrolactone ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs with diverse biological activities. While the parent compound, γ-butyrolactone (GBL), is known to be a prodrug of the neurotransmitter γ-hydroxybutyric acid (GHB), substituted γ-butyrolactones have been explored for various therapeutic applications.[2] For instance, α-substituted γ-butyrolactones have been investigated as a class of anticonvulsant drugs.

Potential Applications of this compound in Synthesis

Given the lack of specific biological data, the primary utility of this compound for researchers lies in its potential as a chiral building block for the synthesis of more complex molecules. The presence of two stereocenters (at the C3 and C5 positions) and the reactive lactone functionality make it an attractive starting material for a variety of chemical transformations.

Hypothetical Synthetic Workflow:

The following diagram illustrates a hypothetical workflow where this compound could be utilized as a synthetic intermediate.

Caption: Hypothetical synthetic workflow utilizing this compound.

Experimental Protocol: Conceptual Outline for Ring Opening

Disclaimer: The following is a conceptual protocol and has not been experimentally validated for this specific compound. It is based on general chemical principles for the hydrolysis of lactones.

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of water and THF, add a stoichiometric amount of a base (e.g., sodium hydroxide, 1 equivalent).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the ring-opened hydroxy acid product.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxy acid. Further purification can be achieved by column chromatography or recrystallization.

Suppliers

This compound is available from several chemical suppliers. Researchers interested in obtaining this compound can inquire with the following companies:

-

Amadis Chemical

-

Carbone Scientific Co., Ltd.

-

Hangzhou J&H Chemical Co., Ltd.

-

Saan Chemical Technology (Shanghai) Co., Ltd.

-

SynQuest Laboratories, Inc.

Conclusion

References

-

Molbase. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). γ-Butyrolactone. Retrieved January 14, 2026, from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 14, 2026, from [Link]

Sources

Unraveling the Enigmatic Structure of 5-Methyl-3-(trifluoromethyl)oxolan-2-one: An In-depth Technical Guide

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Elucidation of a Novel Fluorinated Lactone.

This technical guide provides a detailed walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of 5-Methyl-3-(trifluoromethyl)oxolan-2-one, a molecule of interest in medicinal chemistry and drug development due to its unique combination of a lactone scaffold and a trifluoromethyl group. This document, intended for an audience of experienced researchers, will delve into the intricacies of spectroscopic analysis, stereochemical assignment, and the underlying principles that govern the experimental choices in this scientific endeavor.

Foundational Analysis: Initial Characterization and Stereochemical Considerations

The subject of our investigation is this compound, with the molecular formula C₆H₇F₃O₂ and a molecular weight of 168.114 g/mol .[1] The presence of two chiral centers at the C3 and C5 positions indicates the potential for four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). These stereoisomers exist as two pairs of enantiomers, which will exhibit distinct biological activities and require careful stereochemical assignment. The elucidation process must, therefore, not only confirm the molecular structure but also unambiguously determine the relative and absolute stereochemistry of a given sample.

The Spectroscopic Toolkit: A Multi-faceted Approach to Structure Determination

A comprehensive analysis leveraging a suite of spectroscopic techniques is essential for the unambiguous structure determination of this compound. The proposed workflow integrates Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a sophisticated array of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy serves as the initial probe to confirm the presence of key functional groups. For this compound, the IR spectrum is expected to be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of a five-membered lactone (γ-lactone).

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (γ-lactone) | Stretch | 1795 - 1760 | Strong |

| C-O-C (ester) | Stretch | 1250 - 1111 | Strong |

| C-F (trifluoromethyl) | Stretch | 1350 - 1120 | Strong, often multiple bands |

| C-H (alkane) | Stretch | 2980 - 2850 | Medium to Strong |

The precise position of the C=O stretch provides valuable information; saturated γ-lactones typically absorb at higher frequencies than their six-membered (δ-lactone) or acyclic ester counterparts due to ring strain.[2] The presence of strong C-F stretching bands further corroborates the trifluoromethyl substitution.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the purified sample (liquid or solid) is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the crucial determination of the molecular weight and offers insights into the molecule's connectivity through analysis of its fragmentation pattern under electron ionization (EI).

Predicted Mass Spectrometry Data:

| m/z | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

| 168 | [C₆H₇F₃O₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 153 | [C₅H₄F₃O₂]⁺ | ˙CH₃ | Loss of the methyl radical from C5 |

| 99 | [C₄H₄O₂]⁺˙ | ˙CF₃ | Loss of the trifluoromethyl radical |

| 85 | [C₄H₅O₂]⁺ | - | Cleavage of the C3-C4 bond |

| 69 | [CF₃]⁺ | C₅H₇O₂ | Trifluoromethyl cation |

The fragmentation of γ-butyrolactones often proceeds through characteristic pathways, including the loss of side chains and ring cleavage.[3][4] For this compound, the loss of the methyl radical (˙CH₃) from the C5 position and the trifluoromethyl radical (˙CF₃) from the C3 position are anticipated to be prominent fragmentation pathways. The presence of the molecular ion peak at m/z 168 would confirm the molecular weight.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column to separate the analyte from any impurities.

-

Ionization: The eluted analyte is introduced into the mass spectrometer and ionized using a standard electron ionization (EI) source (70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for the complete structure elucidation of this compound, providing detailed information about the carbon skeleton, proton environments, and, crucially, the stereochemistry. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, is required.

The ¹H and ¹³C NMR spectra will reveal the number and types of proton and carbon environments, respectively. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl group, the trifluoromethyl group, and the ring oxygen.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| C2 (C=O) | - | ~175 |

| C3 | ~3.5 - 4.0 | ~40 - 45 (q, J ≈ 30 Hz) |

| C4 | ~2.0 - 2.8 | ~30 - 35 |

| C5 | ~4.5 - 5.0 | ~75 - 80 |

| -CH₃ | ~1.3 - 1.5 (d) | ~20 |

| -CF₃ | - | ~125 (q, J ≈ 280 Hz) |

Note: These are estimated chemical shift ranges and will vary depending on the stereoisomer.

The ¹³C spectrum will show characteristic quartets for the carbons coupled to the fluorine atoms of the trifluoromethyl group. Specifically, the C3 carbon and the CF₃ carbon itself will appear as quartets with large and small coupling constants, respectively.

¹⁹F NMR is highly sensitive to the local electronic and spatial environment, making it an invaluable tool for this analysis.[5] A single quartet is expected for the three equivalent fluorine atoms of the CF₃ group, with coupling to the proton at C3. The chemical shift of this signal will be indicative of the electronic environment of the trifluoromethyl group.

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the relative stereochemistry.

-

COSY (Correlation Spectroscopy): Will reveal the scalar coupling network between protons, confirming the connectivity of the -CH(CF₃)-CH₂-CH(CH₃)- fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon skeleton.[6][7]

-

HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away, confirming the overall connectivity of the molecule, including the position of the methyl and trifluoromethyl groups relative to the lactone ring.[6][7]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the relative stereochemistry.[1][8][9] They detect through-space interactions between protons that are close to each other. For the cis isomer, a NOE correlation would be expected between the proton at C3 and the proton at C5. Conversely, in the trans isomer, no such correlation would be observed. Instead, a NOE between the C3 proton and the C5 methyl group might be present, depending on the preferred conformation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

1D NMR Acquisition: ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra are acquired on a high-field NMR spectrometer.

-

2D NMR Acquisition: A suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) are performed. The experimental parameters for each experiment (e.g., mixing times for NOESY/ROESY) should be optimized to obtain high-quality data.

-

Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all signals and determine the molecular structure and relative stereochemistry.

Conclusion: A Synergistic Approach to a Definitive Structure

The structure elucidation of this compound is a challenging yet achievable task that relies on the synergistic application of multiple spectroscopic techniques. While IR and MS provide foundational information about the functional groups and molecular weight, a comprehensive suite of NMR experiments is indispensable for the complete and unambiguous determination of the molecular connectivity and, critically, the relative stereochemistry of this fluorinated lactone. The detailed protocols and analytical strategies outlined in this guide provide a robust framework for researchers in the field of drug discovery and development to confidently characterize this and other novel small molecules.

References

- Fay, L. B., & Priego-Capote, F. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733–1741.

- Gronenborn, A. M., & Clore, G. M. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19554–19562.

-

Chemistry LibreTexts. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

-

University of California, Davis. (n.d.). Fluorine NMR. [Link]

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

-

MOLBASE. (n.d.). This compound price & availability. [Link]

- Elyashberg, M., Williams, A. J., & Martin, G. E. (2011). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. In Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation (pp. 112-137). The Royal Society of Chemistry.

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

- Blank, I., & Fay, L. B. (2000). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(11), 5477–5482.

-

Nanalysis Corp. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Chemistry LibreTexts. (2022, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

Royal Society of Chemistry. (n.d.). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. [Link]

-

ResearchGate. (n.d.). ATR-IR spectra of all lactones produced (in black, preceded by “L” in the legend) compared to the corresponding precursor cyclic ketones (in blue, preceded by “K” in the legend). [Link]

-

ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

YouTube. (2022, March 21). Stereochemistry | How to read NOESY spectrum?. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

YouTube. (2025, August 25). What Is NOESY NMR? - Chemistry For Everyone. [Link]

-

ACS Publications. (2001, May 1). Predicting 13C NMR Spectra by DFT Calculations. [Link]

-

ACS Publications. (1967, August 1). Fragmentation of trifluoromethylarsenic compounds in the mass spectrometer. [Link]

-

ACS Publications. (1969, January 1). Fragmentation and Rearrangement Processes in the Mass Spectra of Fluoroalkylphosphorus Compounds. I. Trifluoromethylphosphines. [Link]

-

PubMed. (2012, April 18). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

-

NIH. (2022, April 13). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

NIH. (2023, June 29). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

NIH. (2014, June 4). Butyrolactone I Quantification from Lovastatin Producing Aspergillus terreus Using Tandem Mass Spectrometry—Evidence of Signalling Functions. [Link]

-

Agilent. (n.d.). Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. [Link]

-

NIH. (2025, July 14). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. [Link]

-

ResearchGate. (n.d.). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. [Link]

-

Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. [Link]

-

Wiley Online Library. (n.d.). Studies on the 13 CNMR Chemical Shift Differences Between Diastereomers. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

The Genesis of a Privileged Scaffold: A Technical History of Trifluoromethylated Lactones

For decades, the strategic incorporation of the trifluoromethyl (CF₃) group has been a cornerstone of modern medicinal chemistry, imparting unique properties like enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules.[1][2] When this powerful functional group is integrated into the lactone framework—a common motif in natural products and pharmaceuticals—a class of compounds with significant therapeutic potential emerges. This technical guide provides an in-depth exploration of the discovery and historical development of trifluoromethylated lactones, tracing their origins from early synthetic curiosities to their current status as valuable building blocks for drug discovery.

The Dawn of an Idea: Early Investigations and the First Synthesis

The journey into trifluoromethylated organic compounds began long before the first such lactone was synthesized. The biological implications of the trifluoromethyl group were first noted by F. Lehmann in 1927, sparking interest in this unique moiety.[1] However, it would take several decades of developments in organofluorine chemistry before chemists could readily access the necessary synthons to construct more complex trifluoromethylated structures.

The first documented synthesis of a trifluoromethylated lactone appeared in 1966, a landmark achievement by the laboratory of I. L. Knunyants. Their work, published in the Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, described the synthesis of β-trifluoromethyl-β-propiolactone. This pioneering synthesis was achieved through the [2+2] cycloaddition of ketene with trifluoromethyl ketones. This reaction established the foundational approach for accessing the strained four-membered trifluoromethylated β-lactone ring system.

Expanding the Toolbox: The Evolution of Synthetic Methodologies

Following Knunyants' initial breakthrough, the field saw a gradual but steady development of new and more refined methods for the synthesis of various trifluoromethylated lactones. The narrative of this development can be understood through the lens of the three primary strategies for introducing the trifluoromethyl group: nucleophilic, electrophilic, and radical trifluoromethylation.

Nucleophilic Approaches: Taming the Trifluoromethyl Anion

The use of nucleophilic trifluoromethylating agents, which deliver a "CF₃⁻" equivalent, has been a workhorse in the field. One of the most significant advancements in this area was the development of the Ruppert-Prakash reagent (TMSCF₃). While not the first nucleophilic source, its stability and versatility have made it a go-to reagent for the trifluoromethylation of carbonyl compounds, which are often precursors to lactones.

A common strategy involves the nucleophilic addition of TMSCF₃ to a ketone or aldehyde, followed by subsequent reactions to form the lactone ring. For instance, the synthesis of trifluoromethylated morpholinols involves the nucleophilic trifluoromethylation of bicyclic morpholinones using the Ruppert-Prakash reagent with cesium fluoride as a catalyst.[3]

Electrophilic Strategies: The Rise of User-Friendly Reagents

Electrophilic trifluoromethylating agents, which deliver a "CF₃⁺" equivalent, offer a complementary approach. The development of shelf-stable, easy-to-handle electrophilic reagents, such as the hypervalent iodine-based Togni reagents, has significantly broadened the scope of trifluoromethylation reactions.

These reagents have proven effective in the synthesis of α-trifluoromethyl lactones. A notable example is the Lewis acid-catalyzed electrophilic trifluoromethylation of ketene silyl acetals derived from lactones, using Togni reagents to afford α-trifluoromethylated lactones in high yields.[4]

Radical Pathways: A Modern Frontier

Radical trifluoromethylation has emerged as a powerful and versatile strategy, particularly for the synthesis of more complex lactone structures. These methods often proceed under mild conditions and exhibit excellent functional group tolerance. A key approach involves the radical-mediated cyclization of unsaturated precursors. For example, γ-trifluoromethylthio lactones can be synthesized via a silver-mediated radical oxytrifluoromethylation of unsaturated carboxylic acids.[5] More recently, visible-light-induced radical trifluoromethylation/cyclization of alkynes has been developed to produce trifluoromethylated heterocycles, showcasing the power of photoredox catalysis in this field.[6]

A Chronological Overview of Key Synthetic Milestones

The following diagram illustrates the historical progression of synthetic methodologies for trifluoromethylated lactones, highlighting the key conceptual advances.

Caption: Workflow for NHC-catalyzed synthesis of β-trifluoromethyl-β-lactones.

Step-by-Step Methodology:

-

To an oven-dried vial under an inert atmosphere (e.g., Argon), add the chiral NHC precatalyst (e.g., 20 mol%) and a base (e.g., Cs₂CO₃, 20 mol%).

-

Add the anhydrous solvent (e.g., THF, 0.2 M).

-

Add the trifluoromethyl ketone (1.0 equiv).

-

Add the ketene, generated in situ or as a solution (1.2 equiv).

-

Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-trifluoromethyl-β-lactone.

Representative Data:

The following table summarizes the results for the NHC-catalyzed cycloaddition of ethyl(phenyl)ketene with various trifluoromethyl ketones, demonstrating the efficiency and selectivity of this method.

| Entry | Trifluoromethyl Ketone (R) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | Phenyl | 85 | >95:5 | 98 |

| 2 | 4-Chlorophenyl | 88 | >95:5 | 99 |

| 3 | 4-Methoxyphenyl | 82 | >95:5 | 97 |

| 4 | 2-Naphthyl | 90 | >95:5 | 98 |

| 5 | n-Propyl | 75 | 90:10 | 95 |

Data adapted from representative literature values.

Protocol 2: Synthesis of β-Trifluoromethyl-γ-butyrolactones via Claisen Rearrangement (Adapted from Haddad et al., 1994)

[7] This protocol outlines the synthesis of β-trifluoromethyl-γ-butyrolactones starting from a trifluoromethylated allylic alcohol, which undergoes a Claisen rearrangement followed by lactonization.

Step-by-Step Methodology:

-

Claisen Rearrangement:

-

To a solution of the trifluoromethylated allylic alcohol (1.0 equiv) in an appropriate solvent, add triethyl orthoacetate (excess) and a catalytic amount of a weak acid (e.g., propionic acid).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Remove the excess orthoacetate and solvent under reduced pressure to yield the crude γ,δ-unsaturated ester.

-

-

Lactonization:

-

The crude ester can be lactonized under various conditions. One common method is iodolactonization.

-

Dissolve the crude ester in a solvent such as acetonitrile.

-

Add a solution of iodine (1.1 equiv) and potassium iodide (1.1 equiv) in water.

-

Stir the reaction at room temperature until the lactonization is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the product with an organic solvent, dry, concentrate, and purify by chromatography to yield the iodinated γ-butyrolactone.

-

-

Deiodination (if necessary):

-

The iodo group can be removed by radical dehalogenation using, for example, tributyltin hydride and a radical initiator like AIBN in a solvent such as toluene at elevated temperature.

-

Future Outlook

The field of trifluoromethylated lactones continues to evolve, driven by the ongoing demand for novel, drug-like molecules. Future research will likely focus on several key areas:

-

Development of more efficient and sustainable synthetic methods: This includes the use of earth-abundant metal catalysts, further advancements in photoredox and electrocatalysis, and the development of novel trifluoromethylating reagents.

-

Expansion of the accessible chemical space: The synthesis of more complex and diverse trifluoromethylated lactone scaffolds, including macrocyclic and spirocyclic systems, will open up new avenues for drug discovery.

-

Asymmetric synthesis: While significant progress has been made in the enantioselective synthesis of certain trifluoromethylated lactones, the development of general and highly stereoselective methods for all classes of these compounds remains a key challenge.

-

Biological evaluation: The systematic biological screening of libraries of trifluoromethylated lactones against a wide range of therapeutic targets will be crucial for unlocking their full medicinal potential.

References

- Silver-mediated radical oxytrifluoromethylation of unsaturated carboxylic acids for the synthesis of γ-trifluoromethylthio lactones. Organic & Biomolecular Chemistry.

- Haddad, M., Molines, H., & Wakselman, C. (1994). Preparation of β-Trifluoromethyl-γ-butyrolactones via Claisen Rearrangement. Synthesis, 1994(02), 167–169.

- Knunyants, I. L., et al. (1966). Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 1792-1795.

- Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors. PubMed, (2018-11-20).

- Katayev, D., Matoušek, V., Koller, R., & Togni, A. (2015).

- Trifluoromethylation of bicyclic lactones leading to a new type of fluorin

- Systematic Synthesis of Multifluorinated α,α-Difluoro-γ-lactones through Intramolecular Radical Cycliz

- Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions. Sci-Hub.

- Copper-Catalyzed Di and Trifluoromethylation of ,Unsaturated Carboxylic Acids: A Protocol for Vinylic Fluoroalkyl

- Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science.

- Bulletin of the Academy of Sciences of the USSR. Division of chemical science. National Library of Medicine Institution - NIH.

- Bulletin of the Academy of Sciences of the USSR, Division of Chemical Sciences in SearchWorks c

- Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. Akademii︠a︡ nauk SSSR. - Google Books.

- Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. Google Books.

- Ketene. Wikipedia.

- Enantioselective synthesis of beta-trifluoromethyl-beta-lactones via NHC-catalyzed ketene-ketone cycloaddition reactions. PubMed, (2009-09-17).

- Generation of bis(trifluoromethyl)ketene and its (2 + 2) cycloaddition.

- Fluoroketenes. V. Cycloadditions to the bis(trifluoromethyl)ketene carbonyl group. The Journal of Organic Chemistry.

- Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines. Organic & Biomolecular Chemistry (RSC Publishing).

- Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI, (2022-10-20).

- Synthesis of new α,α-difluoro-γ-lactones through intramolecular radical cycliz

- ChemInform Abstract: Systematic Synthesis of Multifluorinated α,α-Difluoro-γ-lactones Through Intramolecular Radical Cyclization.

- Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethyl

- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, (2022-03-16).

- Trifluoromethyl

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides. Beilstein Journal of Organic Chemistry.

- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PMC - PubMed Central - NIH.

- Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. RSC Publishing, (2021-06-29).

- Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to M

- Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to M

- (PDF) Recent Development of Trifluoromethyl Reagents: A Review.

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Enantioselective synthesis of beta-trifluoromethyl-beta-lactones via NHC-catalyzed ketene-ketone cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Trifluoromethyl carboxyl derivative synthesis [organic-chemistry.org]

- 5. Silver-mediated radical oxytrifluoromethylation of unsaturated carboxylic acids for the synthesis of γ-trifluoromethylthio lactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Signature of 5-Methyl-3-(trifluoromethyl)oxolan-2-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Methyl-3-(trifluoromethyl)oxolan-2-one, a key fluorinated lactone of interest in synthetic chemistry and drug discovery. The presence of a trifluoromethyl group significantly influences the molecule's electronic properties and, consequently, its interaction with electromagnetic radiation. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not publicly available, this guide leverages predictive models and established spectroscopic principles for analogous structures to provide a robust and scientifically grounded overview.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₆H₇F₃O₂) is a γ-butyrolactone derivative featuring both a methyl and a trifluoromethyl substituent. The lactone moiety is a prevalent scaffold in numerous biologically active compounds, and the incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity.[1] Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of synthesized molecules, forming the bedrock of reliable and reproducible research. This guide will delve into the predicted spectroscopic data for this compound, explaining the underlying principles and the rationale behind the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will examine the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the protons at positions 3, 4, and 5, as well as the methyl protons. The electron-withdrawing trifluoromethyl group at position 3 will significantly deshield the adjacent proton (H-3).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-3 | 3.8 - 4.2 | ddd | J(H-3, H-4a) ≈ 7-9 Hz, J(H-3, H-4b) ≈ 5-7 Hz, J(H-3, F) ≈ 7-9 Hz | Deshielded by the adjacent CF₃ group and the lactone carbonyl. Coupled to the two diastereotopic protons at C4 and the fluorine atoms. |

| H-5 | 4.5 - 4.8 | m | - | Deshielded by the adjacent oxygen atom. Coupled to the protons at C4 and the methyl group. |

| H-4a, H-4b | 2.2 - 2.6 | m | - | Diastereotopic protons of the methylene group, showing complex coupling with H-3 and H-5. |

| -CH₃ | 1.4 - 1.6 | d | J(CH₃, H-5) ≈ 6-7 Hz | Shielded aliphatic protons, coupled to the proton at C5. |

Disclaimer: Predicted chemical shifts are based on computational models and may vary from experimental values.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon and the carbon bearing the trifluoromethyl group are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (C=O) | 170 - 175 | Characteristic chemical shift for a lactone carbonyl carbon. |

| C-5 | 75 - 80 | Carbon attached to the ring oxygen, deshielded. |

| C-3 | 55 - 65 (q, J(C,F) ≈ 25-35 Hz) | Significantly deshielded by the CF₃ group and coupled to the fluorine atoms. |

| C-4 | 30 - 35 | Aliphatic methylene carbon. |

| -CH₃ | 18 - 22 | Aliphatic methyl carbon. |

| -CF₃ | 120 - 125 (q, J(C,F) ≈ 270-280 Hz) | Characteristic chemical shift for a trifluoromethyl carbon with a large one-bond C-F coupling constant. |

Disclaimer: Predicted chemical shifts are based on computational models and may vary from experimental values.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The trifluoromethyl group in this molecule is expected to show a single resonance.

The chemical shift of the CF₃ group is sensitive to the electronic environment.[2][3] For this compound, the ¹⁹F NMR spectrum is predicted to show a quartet due to coupling with the proton at C-3. The chemical shift is anticipated to be in the range of -70 to -80 ppm relative to CFCl₃.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. Proton decoupling may be employed to simplify the spectrum, although observing the H-F coupling can provide valuable structural information.

-

2D NMR Experiments: To unambiguously assign all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Caption: A simplified workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation of identity.

Predicted Fragmentation Pattern

For this compound (MW = 168.11 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 168. The fragmentation of lactones often involves the loss of CO and subsequent rearrangements. [4][5] Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Rationale |

| 168 | [C₆H₇F₃O₂]⁺ | Molecular Ion ([M]⁺) |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 99 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

| 140 | [M - CO]⁺ | Loss of carbon monoxide from the lactone ring. |

| 125 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical from the [M - CO]⁺ fragment. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

The fragmentation pathways of five-membered lactones can be complex, often involving ring-opening followed by neutral losses. [5]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common technique for small molecules, which induces fragmentation. Electrospray ionization (ESI) can be used to observe the protonated molecule [M+H]⁺ with less fragmentation.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the ions.

Caption: A schematic of a typical GC-MS workflow.

Conclusion

The spectroscopic characterization of this compound, as predicted through computational models and analogy to related structures, presents a unique set of spectral data. The electron-withdrawing nature of the trifluoromethyl group profoundly influences the NMR chemical shifts of nearby nuclei. The strained five-membered lactone ring results in a characteristic high-frequency carbonyl absorption in the IR spectrum. The mass spectrum is expected to show fragmentation patterns typical of lactones, including the loss of carbon monoxide. This guide provides a comprehensive, albeit predictive, spectroscopic profile that can serve as a valuable reference for the synthesis, identification, and further investigation of this and related fluorinated compounds. Experimental verification of these predicted data is a crucial next step in fully characterizing this molecule.

References

-

MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]

-

Kassen, A., et al. (2023). Synthesis and Characterization of Coordination Compounds of Transition Metals Based on 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole. ChemRxiv. [Link]

- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 119–129.